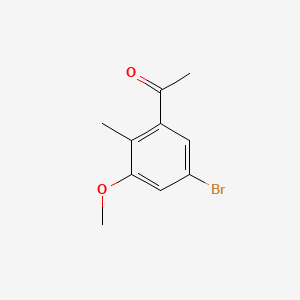
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2. It is a derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one typically involves the bromination of 3-methoxy-2-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-methylphenyl)ethan-1-one: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s properties and applications.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a different substitution pattern on the phenyl ring, which may influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-(5-bromo-3-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-9(7(2)12)4-8(11)5-10(6)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
NUKGOCWGKLHRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















